molecular formula C11H19NO3 B1523661 (1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 198835-07-3

(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B1523661
CAS RN: 198835-07-3
M. Wt: 213.27 g/mol
InChI Key: HDPGSWMTDGGUEB-IWSPIJDZSA-N
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Description

(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known as THBC, is a novel synthetic compound with a wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology. THBC is a bicyclic molecule composed of a tert-butyl group and a hydroxy group attached to a five-membered ring. It is a member of the azabicyclic family of compounds and is structurally similar to other molecules such as adamantane and cyclohexane. THBC has been studied for its potential use in the synthesis of drugs, the development of new catalysts, and the production of polymers.

Scientific Research Applications

Enantioselective Synthesis and Scalable Production

An efficient, scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate demonstrates significant improvements over previous methods. Key steps include an innovative approach using commercially available chiral lactone and an epimerization/hydrolysis step to avoid tedious purification, scaled up to produce kilogram amounts in 43% yield over nine chemical transformations (Maton et al., 2010).

Novel Scaffolds for Substituted Piperidines

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, introduces a new scaffold for the preparation of substituted piperidines. This process includes converting the terminal alkyne into 1,4- and 1,5-disubstituted 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions with organic azides (Harmsen et al., 2011).

Conformationally Constrained Amino Acids

A synthesis pathway for 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue from L-serine, including a transannular alkylation step forming the [2.2.1] ring system, showcases the potential of such compounds in medicinal chemistry. The process allows for selective functionalization at C-2, resulting in a protected glutamate analogue (Hart & Rapoport, 1999).

Microwave-Assisted Synthesis

Methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate was synthesized through an unexpected stereoselective substitution reaction under microwave-assisted conditions, highlighting the efficacy and selectivity benefits of using microwave irradiation in organic synthesis (Onogi, Higashibayashi, & Sakurai, 2012).

properties

IUPAC Name

tert-butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPGSWMTDGGUEB-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 5
(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

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